

Spectroscopic Data of 1,5-Hexadien-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Hexadien-3-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-hexadien-3-ol**, a key intermediate in various chemical syntheses. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the summarized ^1H and ^{13}C NMR data for **1,5-hexadien-3-ol**.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for **1,5-Hexadien-3-ol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
5.85 - 5.75	m	-	2H	H-2, H-5
5.25 - 5.05	m	-	4H	H-1, H-6
4.10	q	6.0	1H	H-3
2.30	t	6.0	2H	H-4
1.80	s	-	1H	OH

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **1,5-Hexadien-3-ol**

Chemical Shift (δ) ppm	Assignment
141.0	C-2
134.5	C-5
118.0	C-1
114.5	C-6
72.5	C-3
42.0	C-4

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,5-hexadien-3-ol** shows characteristic absorption bands for its alcohol and alkene functionalities.

Table 3: IR Spectroscopic Data for **1,5-Hexadien-3-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H stretch (alcohol)
3080	Medium	=C-H stretch (alkene)
2920	Medium	C-H stretch (alkane)
1640	Medium	C=C stretch (alkene)
1420	Medium	C-H bend (alkane)
990, 920	Strong	=C-H bend (alkene)
1050	Strong	C-O stretch (alcohol)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **1,5-hexadien-3-ol**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of **1,5-hexadien-3-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

- Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
- Acquire the spectrum at room temperature.

- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the spectrum using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- For the ^{13}C NMR spectrum, use a higher concentration of the sample if possible and a greater number of scans due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy Protocol

Sample Preparation:

- For a neat liquid sample, place a drop of **1,5-hexadien-3-ol** between two KBr or NaCl plates to form a thin film.
- Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.

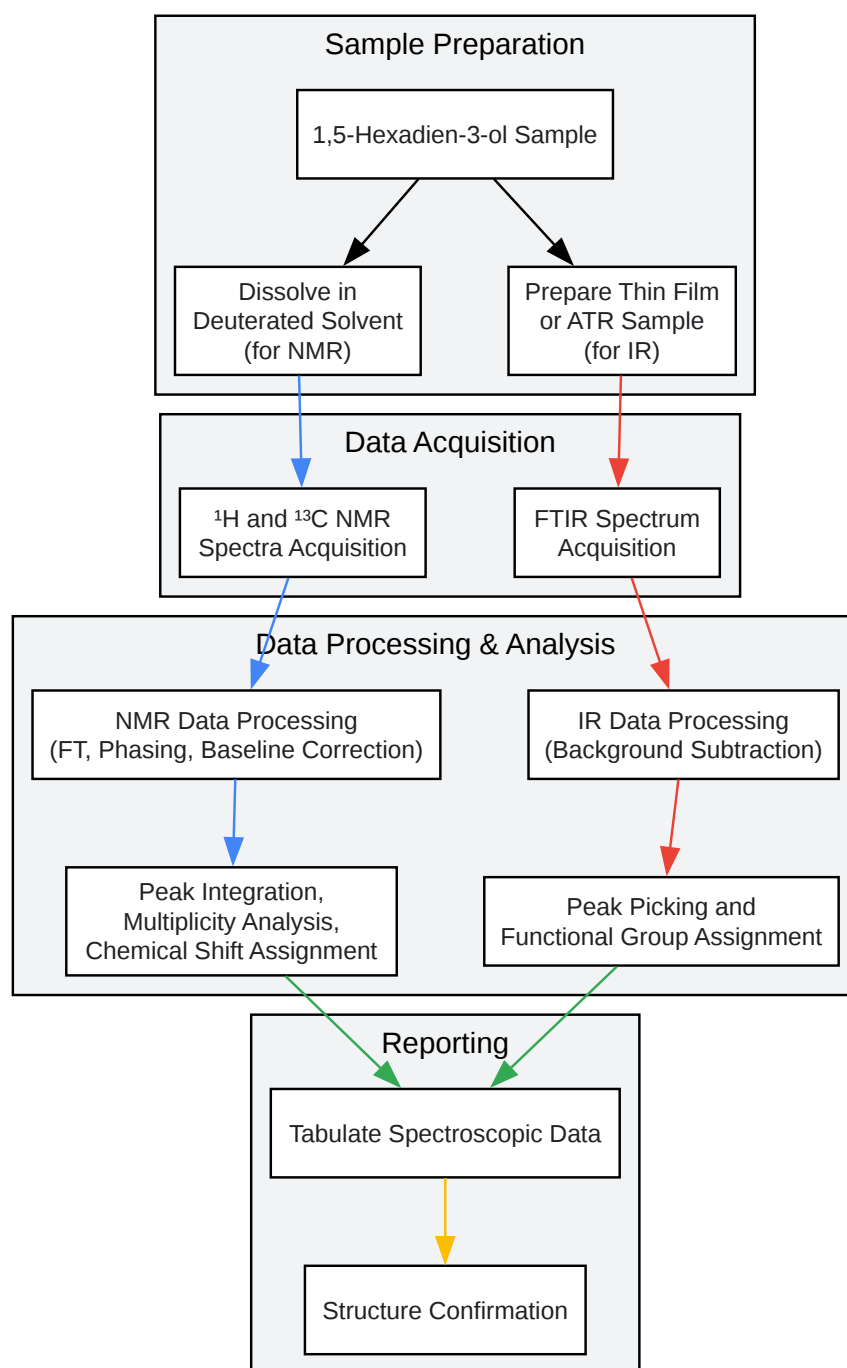
Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Scan the sample over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
- Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.
- Co-add multiple scans to improve the signal-to-noise ratio.
- Process the data to obtain a spectrum in terms of transmittance or absorbance versus wavenumber.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,5-hexadien-3-ol**.

Spectroscopic Analysis Workflow for 1,5-Hexadien-3-ol



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Caption: Logical workflow for the spectroscopic analysis of **1,5-hexadien-3-ol**.

- To cite this document: BenchChem. [Spectroscopic Data of 1,5-Hexadien-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146999#spectroscopic-data-for-1-5-hexadien-3-ol-nmr-ir\]](https://www.benchchem.com/product/b146999#spectroscopic-data-for-1-5-hexadien-3-ol-nmr-ir)

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